Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride
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Overview
Description
Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride is a chemical compound with the molecular formula C7H15ClN2O2S. It is known for its unique structure, which includes a piperidine ring, a sulfamoyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride typically involves the reaction of 1-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-methylpiperidine
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and to ensure the selective formation of the sulfamoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfamoyl chloride group can be hydrolyzed to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the piperidine ring can produce a piperidinone .
Scientific Research Applications
Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride involves its interaction with specific molecular targets. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl(1-methylpiperidin-4-YL)sulfonamide
- Methyl(1-methylpiperidin-4-YL)carbamate
- Methyl(1-methylpiperidin-4-YL)phosphonate
Uniqueness
Methyl(1-methylpiperidin-4-YL)sulfamoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C7H15ClN2O2S |
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Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)sulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9-5-3-7(4-6-9)10(2)13(8,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
ZSHRALDPQOORAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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